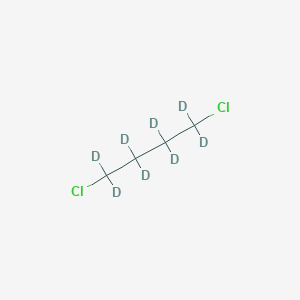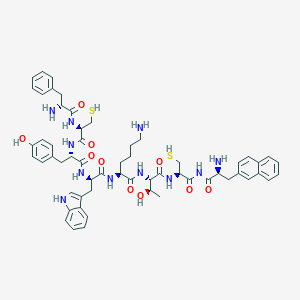
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide (PCTTKTC-Nap) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of nine amino acids and a naphthylalanine moiety, which confers unique properties to the molecule.
作用機序
The mechanism of action of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is not fully understood. However, it is believed that the naphthylalanine moiety confers unique properties to the molecule, allowing it to interact with specific receptors or enzymes. Additionally, the peptide may act as a modulator of cellular signaling pathways, leading to its observed therapeutic effects.
生化学的および生理学的効果
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to have various biochemical and physiological effects. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce oxidative stress and inflammation, which are hallmarks of the disease. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its potential therapeutic applications in various diseases. Additionally, the peptide is relatively stable and can be synthesized using standard peptide chemistry techniques. However, one limitation of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its high cost of synthesis, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide research. One direction is to further elucidate the mechanism of action of the peptide, which may lead to the development of more potent analogs. Another direction is to explore the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in combination with other therapies, which may enhance its therapeutic effects. Additionally, the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in animal models of disease may provide further insight into its potential therapeutic applications.
合成法
The synthesis of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is a complex process that requires expertise in peptide chemistry. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of synthesis method depends on the desired purity and yield of the final product.
科学的研究の応用
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce inflammation and oxidative stress.
特性
CAS番号 |
138248-87-0 |
|---|---|
製品名 |
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
分子式 |
C58H71N11O10S2 |
分子量 |
1146.4 g/mol |
IUPAC名 |
(2S)-6-amino-N-[(2S,3R)-1-[[(2R)-1-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C58H71N11O10S2/c1-33(70)50(58(79)67-49(32-81)57(78)69-52(73)43(61)27-36-18-21-37-13-5-6-14-38(37)25-36)68-53(74)45(17-9-10-24-59)63-55(76)47(29-39-30-62-44-16-8-7-15-41(39)44)65-54(75)46(28-35-19-22-40(71)23-20-35)64-56(77)48(31-80)66-51(72)42(60)26-34-11-3-2-4-12-34/h2-8,11-16,18-23,25,30,33,42-43,45-50,62,70-71,80-81H,9-10,17,24,26-29,31-32,59-61H2,1H3,(H,63,76)(H,64,77)(H,65,75)(H,66,72)(H,67,79)(H,68,74)(H,69,73,78)/t33-,42-,43+,45+,46+,47-,48+,49+,50+/m1/s1 |
InChIキー |
ZATHVQJWEVRQPD-DMUMTTGNSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
正規SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
その他のCAS番号 |
138248-87-0 |
同義語 |
cyclo SS-8 cyclo-SS-8 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Nal-NH2 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-naphthyl-Ala-NH2 phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



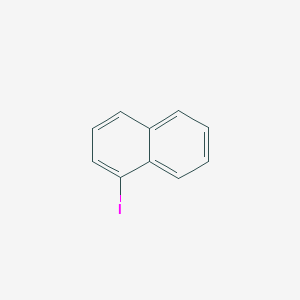
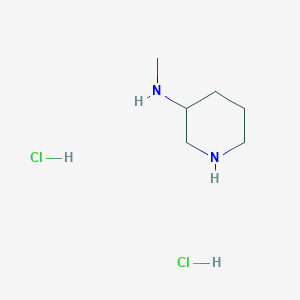
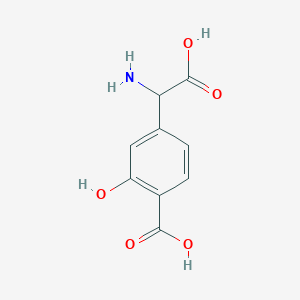
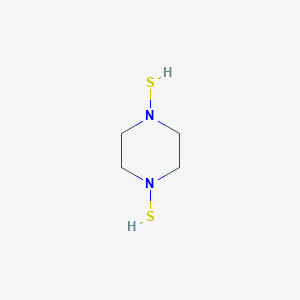
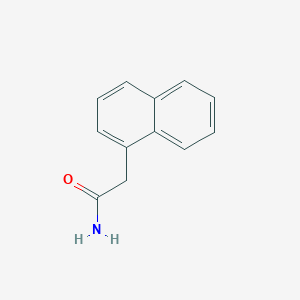
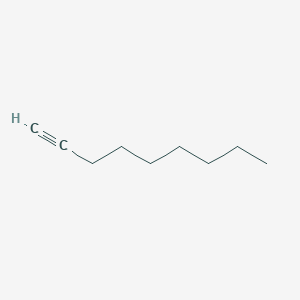

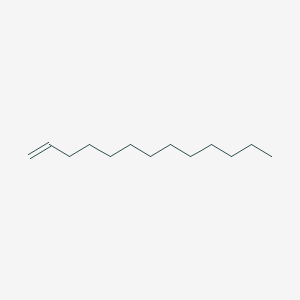
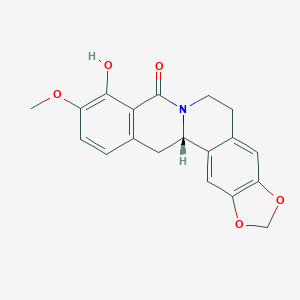
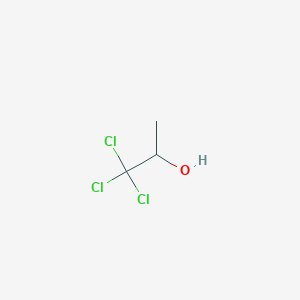
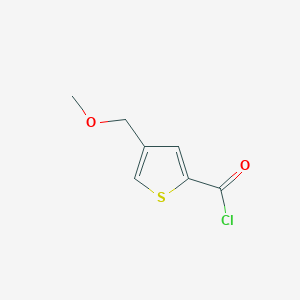
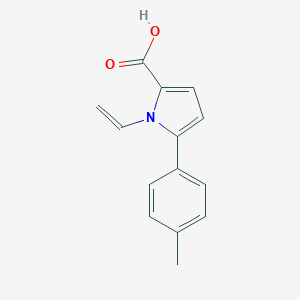
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
